![molecular formula C18H21ClN6O2 B12041928 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the purine class and features a complex arrangement of functional groups. Its structure includes a purine core (1H-purine-2,6-dione) with additional substituents. The chlorobenzyl group and the hydrazino moiety contribute to its unique properties.
Métodos De Preparación
Synthetic Routes:
Hydrazine Derivative Approach:
Condensation Reaction:
Industrial Production:
The industrial synthesis typically involves large-scale reactions using optimized conditions. These methods ensure efficient production for research and commercial purposes.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation at the purine core, leading to various oxidation states.
Reduction: Reduction of the hydrazino group may yield hydrazine derivatives.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Investigate its reactivity, stability, and coordination chemistry.
Biology: Explore its interactions with enzymes, receptors, and nucleic acids.
Medicine: Evaluate its potential as an antiviral or anticancer agent.
Industry: Assess its use in organic synthesis or materials science.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: The compound’s combination of chlorobenzyl, hydrazino, and purine elements sets it apart from related molecules.
Propiedades
Fórmula molecular |
C18H21ClN6O2 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
8-[(2E)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN6O2/c1-5-11(2)21-22-17-20-15-14(16(26)24(4)18(27)23(15)3)25(17)10-12-8-6-7-9-13(12)19/h6-9H,5,10H2,1-4H3,(H,20,22)/b21-11+ |
Clave InChI |
UDFLLSUINJMOOJ-SRZZPIQSSA-N |
SMILES isomérico |
CC/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C |
SMILES canónico |
CCC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


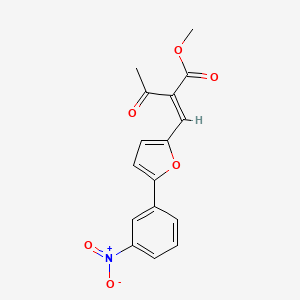
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)
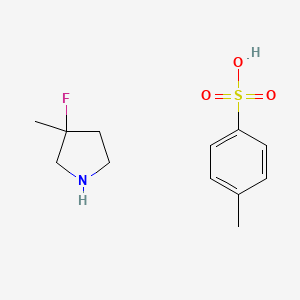
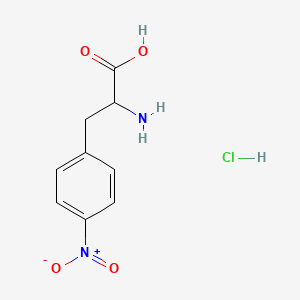
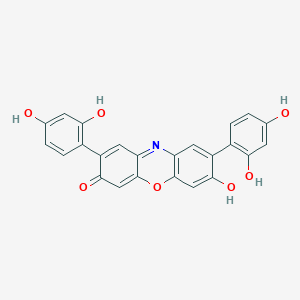
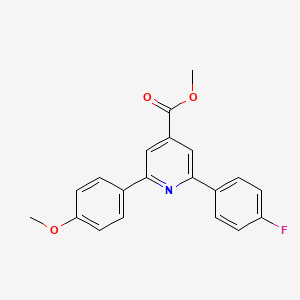

![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12041895.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)
![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)
